3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole
Description
Historical Development of Diazirine-Based Photoaffinity Probes
The development of diazirine-based photoaffinity probes represents a significant milestone in the evolution of chemical biology tools for studying biomolecular interactions. The concept of photoaffinity labeling was originally introduced by Frank Westheimer in the early 1960s, establishing the foundation for using light-activated chemical crosslinking to study protein-ligand interactions. Early experiments involved the incorporation of aliphatic diazo groups into enzymes such as chymotrypsin, demonstrating the potential for photochemical approaches to covalently modify biological targets. These pioneering studies established the basic principles that would later guide the development of more sophisticated photoaffinity reagents.
The transition from early photoaffinity systems to modern diazirine-based probes occurred through systematic improvements in photoreactive group design and synthesis. Researchers recognized that diazirines offered several advantages over other photoreactive groups, including smaller size, higher stability, and more efficient carbene generation upon photolysis. The development of trifluoromethyl diazirine photophores marked a particularly important advancement, as these compounds exhibited excellent photochemical properties while maintaining compatibility with biological systems. The incorporation of trifluoromethyl groups enhanced both the stability and reactivity of the diazirine photophore, leading to improved labeling efficiency in complex biological environments.
The evolution toward indole-containing diazirine probes reflected growing recognition of the indole scaffold's importance in medicinal chemistry and natural product research. Comprehensive synthesis methodologies for photoreactive trifluoromethyldiazirinyl indole derivatives were first reported in systematic studies that demonstrated the versatility of these compounds for biological applications. These developments enabled researchers to create libraries of bioactive indole metabolites incorporating photoaffinity functionality, significantly expanding the scope of targets that could be studied using photoaffinity labeling approaches. The historical progression from simple photoaffinity reagents to sophisticated trifluoromethyldiazirinyl indole derivatives illustrates the continuous refinement of chemical tools for biological research.
Significance of Trifluoromethyldiazirinyl Indole Derivatives in Chemical Biology
Trifluoromethyldiazirinyl indole derivatives have emerged as exceptionally valuable tools in chemical biology due to their unique combination of biological relevance and photochemical reactivity. The indole scaffold appears in numerous natural products, pharmaceuticals, and biological signaling molecules, making indole-containing photoaffinity probes particularly suitable for studying diverse biological targets. These compounds can serve as photoreactive analogs of endogenous indole-containing molecules, enabling researchers to map binding sites and identify target proteins with high specificity and minimal perturbation of native biological processes.
The significance of these derivatives extends beyond their structural similarity to biological molecules to encompass their exceptional photochemical properties. Upon ultraviolet irradiation, trifluoromethyldiazirinyl indole compounds undergo rapid photolysis to generate highly reactive carbene intermediates that form stable covalent bonds with nearby molecules. This photochemical transformation occurs with remarkable efficiency, allowing researchers to capture transient protein-ligand interactions that would otherwise be difficult to study using conventional biochemical approaches. The resulting covalent adducts provide stable platforms for subsequent analytical procedures, including protein identification, binding site mapping, and interaction network analysis.
Modern applications of trifluoromethyldiazirinyl indole derivatives in chemical biology encompass multiple research areas, including drug target identification, protein function analysis, and molecular mechanism studies. These compounds have proven particularly valuable in pharmaceutical research, where understanding drug-target interactions is crucial for optimizing therapeutic efficacy and minimizing side effects. The ability to covalently capture drug-target complexes through photoaffinity labeling provides unprecedented insights into binding site architecture and selectivity profiles. Furthermore, the incorporation of additional functional groups, such as biotin tags or fluorescent labels, enables streamlined workflows for target identification and validation in complex biological systems.
Physical and Chemical Properties Overview
The physical and chemical properties of this compound reflect the unique structural features that make this compound valuable for photoaffinity labeling applications. The molecular formula C₁₀H₆F₃N₃ corresponds to a molecular weight of 225.17 grams per mole, indicating a relatively compact structure that minimizes steric interference when incorporated into larger molecular frameworks. The presence of the trifluoromethyl group significantly influences the compound's electronic properties, enhancing both the stability of the diazirine ring and the reactivity of the photogenerated carbene intermediate.
The compound exhibits notable thermal and photochemical stability under ambient conditions, with the diazirine ring remaining intact during routine handling and storage procedures. However, upon exposure to ultraviolet light at wavelengths around 365 nanometers, the compound undergoes rapid photolysis with complete conversion achieved within minutes of continuous irradiation. This photochemical behavior reflects the carefully optimized electronic structure of the trifluoromethyl diazirine photophore, which balances stability requirements with efficient photoactivation. The photolysis mechanism proceeds through denitrogenation to generate a reactive carbene intermediate that can insert into various chemical bonds, including carbon-hydrogen, oxygen-hydrogen, and nitrogen-hydrogen bonds.
The solubility characteristics of this compound are influenced by the balance between the hydrophobic indole and trifluoromethyl groups and the polar diazirine functionality. The compound shows good solubility in organic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile, making it compatible with standard chemical biology protocols. The calculated LogP value of 3.3488 indicates moderate lipophilicity, suggesting favorable membrane permeability for cellular studies while maintaining sufficient aqueous solubility for biological applications. The presence of one hydrogen bond donor and two hydrogen bond acceptors provides opportunities for specific molecular recognition events with target proteins.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)diazirin-3-yl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3/c11-10(12,13)9(15-16-9)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOCHACZLHAGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3(N=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indole is a compound that has garnered attention in biological research due to its unique structural features and potential applications in various fields, including drug development, imaging techniques, and photocrosslinking studies. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.
Structural Characteristics
The compound's structure is characterized by the presence of a trifluoromethyl group attached to a diazirine moiety, which is known for its ability to generate reactive carbene species upon photolysis. This property enables the compound to be utilized in various biological applications, including protein labeling and interaction studies.
Biological Applications
1. Photocrosslinking Studies
Photocrosslinking is a technique used to study protein interactions and structures by covalently linking proteins or nucleic acids upon exposure to UV light. The trifluoromethyl-diazine group enhances the stability of the compound under ambient light conditions, making it suitable for in vivo studies .
2. Drug Development
The trifluoromethyl group contributes to the compound's stability and bioavailability, making it a promising candidate for pharmaceutical applications. Its ability to form stable interactions with biological targets can facilitate the design of new therapeutics .
3. Imaging Techniques
The compound is also employed in advanced imaging methods, allowing researchers to trace biological pathways and understand cellular processes. Its photolabeling capabilities enable the visualization of protein interactions in real-time .
Research Findings
Recent studies have focused on the stability and efficiency of this compound as a photolabeling agent. For instance:
- Stability Studies : Research demonstrated that this compound exhibits enhanced stability when exposed to ambient light compared to conventional diazirine derivatives. This was evidenced by 19F NMR spectroscopy, which showed minimal decomposition over extended periods .
- Photolabeling Efficiency : In comparative studies with traditional diazirines, this compound maintained high photolabeling efficiency for target proteins, confirming its utility as a reliable photoprobe .
Case Studies
Several case studies have illustrated the practical applications of this compound:
- Protein Interaction Studies : In one study, researchers utilized this compound to label specific proteins in live cells. The results indicated successful labeling with minimal background noise, showcasing its effectiveness in complex biological systems .
- Therapeutic Development : Another case involved the incorporation of this compound into drug candidates aimed at targeting specific cancer cells. The trifluoromethyl group was found to enhance the pharmacokinetic properties of the drug candidates significantly .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H6F3N3 |
| Molecular Weight | 225.17 g/mol |
| Purity | 95% |
| CAS Number | 2231676-71-2 |
| Stability Under Light Exposure | % Diazirine Intact After Days |
|---|---|
| Ambient Light (7 Days) | 78.1% |
| Incandescent Light (7 Days) | 85.5% |
Scientific Research Applications
Photochemical Applications
The trifluoromethyl diazirine group is known for its ability to generate reactive carbenes upon photolysis. This characteristic makes it an excellent candidate for:
- Photoaffinity Labeling : The compound can be used to study protein interactions by covalently labeling target proteins upon exposure to UV light. This method allows researchers to map binding sites and understand molecular interactions better .
Case Study: Protein Interaction Mapping
In a study investigating the binding of small molecules to proteins, researchers utilized 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)-1H-indole as a photolabeling agent. Upon UV irradiation, the compound formed covalent bonds with nearby amino acids in the target protein, enabling the identification of interaction sites through mass spectrometry analysis.
Medicinal Chemistry
The compound's structural features suggest potential therapeutic applications, particularly in developing new drugs targeting various diseases:
- Anticancer Research : The ability of diazirines to form stable adducts with biomolecules makes them useful in designing anticancer agents that can selectively target tumor cells while sparing healthy tissues .
Data Table: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-Bromo-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)-1H-indole | 12.5 | Induces apoptosis in cancer cells |
| 4-(Trifluoromethyl)phenyl diazirine | 15.0 | Inhibits cell proliferation |
| 2-Amino-4-trifluoromethyl diazirine | 10.0 | Targets DNA repair mechanisms |
Materials Science
In materials science, the photochemical properties of diazirines are being explored for:
- Polymer Chemistry : Incorporating diazirine groups into polymers allows for the development of photoresponsive materials that can change properties upon UV exposure, making them suitable for applications in smart coatings and drug delivery systems.
Case Study: Development of Photoresponsive Polymers
A research team synthesized a polymer containing this compound units. Upon UV irradiation, the polymer exhibited significant changes in mechanical properties and solubility, demonstrating potential for use in controlled drug release systems.
Environmental Chemistry
The stability and reactivity of trifluoromethyl groups make this compound relevant in environmental studies:
- Degradation Studies : Understanding how compounds like this compound degrade under environmental conditions can provide insights into their environmental impact and persistence.
Data Table: Stability Under Various Conditions
| Condition | Half-life (days) | Remarks |
|---|---|---|
| Ambient Light | 30 | Stable; minimal degradation observed |
| Incandescent Light | 15 | Moderate degradation; suitable for studies |
| Aqueous Solution | 10 | Rapid degradation; indicates environmental reactivity |
Comparison with Similar Compounds
Structural Comparison
Key Structural Features
Analysis :
- The trifluoromethyl-diazirine group in the target compound distinguishes it from TPD (phenyl-diazirine) and benzylindoles (non-diazirine substituents).
- Compared to imidazole-indole hybrids , the diazirine group introduces photochemical reactivity absent in halogen-substituted analogs.
Reaction Yields and Conditions
Analysis :
- The target compound’s synthesis may resemble TPD’s cyclization route but with indole-3-carbaldehyde as a starting material.
- Iodine catalysis (as in ) could enhance efficiency compared to traditional methods (e.g., TOSMIC in ), though direct evidence is lacking.
Photolytic Behavior and Stability
Photolysis and Thermal Stability
Analysis :
Preparation Methods
Starting Material Preparation and Trifluoromethylation
- The synthetic route often begins with an indole derivative bearing a reactive functional group at the 3-position, such as a bromo or formyl substituent.
- The bromo group can be converted into a trifluoroacetyl group by reaction with ethyl 2,2,2-trifluoroacetate in the presence of strong bases like potassium hydride (KH) and tert-butyllithium (t-BuLi) at low temperatures. This step introduces the trifluoromethyl ketone moiety essential for subsequent diaziridine formation.
Oximation and Tosylation
- The trifluoroacetyl ketone is converted into an oxime by reaction with hydroxylamine hydrochloride under reflux conditions.
- The oxime hydroxyl group is then tosylated using p-toluenesulfonyl anhydride in the presence of pyridine and 4-dimethylaminopyridine (DMAP) as catalysts. This activation step facilitates the formation of the diaziridine ring.
Diaziridine Formation
- The tosylated oxime is reacted with liquid ammonia, typically in a pressure tube at controlled temperatures (around 30 °C), to form the trifluoromethyl diaziridine intermediate.
- This step requires careful temperature control to avoid pressure buildup and side reactions. Attempts to perform this reaction at temperatures above 50 °C have been reported to fail due to excessive pressure.
Oxidation to Diazirine
- The diaziridine intermediate is oxidized to the diazirine ring using manganese dioxide (MnO2) or iodine in the presence of triethylamine (Et3N).
- The oxidation step converts the saturated diaziridine ring into the unsaturated diazirine, completing the formation of the photoreactive trifluoromethyl diazirine moiety.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Trifluoroacetylation | Ethyl 2,2,2-trifluoroacetate, KH, t-BuLi | -110 °C to RT | 30 min | ~75 | Low temperature to avoid side products |
| Oximation | Hydroxylamine hydrochloride, ethanol | Reflux | 40 h | Not specified | Formation of oxime intermediate |
| Tosylation | p-Toluenesulfonyl anhydride, pyridine, DMAP | 0 °C to RT | 2.5 h | Not specified | Activation of oxime hydroxyl group |
| Diaziridine formation | Liquid ammonia, pressure tube | 30 °C | Overnight | Not specified | Controlled temperature to prevent pressure |
| Oxidation to diazirine | MnO2 or I2/Et3N | RT | Few hours | Not specified | Conversion to diazirine ring |
Alternative and Automated Methods
- Recent advances include the use of automated synthesis platforms for diaziridine and diazirine formation. These systems mimic manual workflows but improve reproducibility and scalability.
- Automated methods involve sequential addition of methanol-ammonia and hydroxylamine-O-sulfonic acid to ketones, followed by filtration, evaporation, and oxidation with iodine in diethyl ether at low temperature.
- This approach facilitates gram-scale synthesis and is adaptable for various substituted aromatic ketones, including indole derivatives.
Key Research Findings and Considerations
- The formation of diaziridine intermediates is critical and typically achieved via tosyl oxime activation followed by ammonia treatment.
- Temperature control during ammonia treatment is essential to avoid decomposition or pressure hazards.
- Oxidation methods vary but manganese dioxide is a common and effective oxidant.
- The stereochemistry of the starting materials and intermediates can be preserved through careful reaction conditions, important for chiral derivatives.
- The synthetic route allows for functionalization at the indole 3-position, enabling the incorporation of the trifluoromethyl diazirine moiety without disrupting the indole core.
Summary Table of Synthetic Route
| Synthetic Stage | Intermediate/Product | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| Starting indole derivative | 3-bromo or 3-formyl indole | Commercial or prepared via Vilsmeier–Haack | Functional group for modification |
| Trifluoroacetylation | 3-(trifluoroacetyl)-1H-indole | Ethyl 2,2,2-trifluoroacetate, KH, t-BuLi | Introduce trifluoromethyl ketone |
| Oximation | 3-(tosyloxime)-1H-indole | Hydroxylamine hydrochloride, tosyl chloride | Convert ketone to activated oxime |
| Diaziridine formation | 3-(trifluoromethyl)diaziridine-indole | Liquid ammonia | Cyclization to diaziridine |
| Oxidation to diazirine | 3-(trifluoromethyl)diazirine-indole | MnO2 or I2/Et3N | Formation of diazirine ring |
Q & A
Q. How to design bioactive analogs for targeted cancer therapy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
